Boc-3-fluoro-DL-valine

Description

BenchChem offers high-quality Boc-3-fluoro-DL-valine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-3-fluoro-DL-valine including the price, delivery time, and more detailed information at info@benchchem.com.

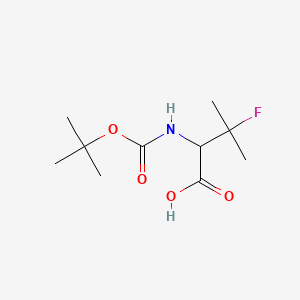

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(15)12-6(7(13)14)10(4,5)11/h6H,1-5H3,(H,12,15)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCALSFZTOBZCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171348-52-0 | |

| Record name | 2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Boc-3-fluoro-DL-valine

Foreword: The Strategic Role of Fluorination in Modern Drug Discovery

In the landscape of contemporary drug development and peptide chemistry, the strategic incorporation of fluorine into bioactive molecules has emerged as a transformative approach.[1][2] The unique electronic properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly modulate the physicochemical and pharmacological profiles of parent compounds.[3] These modifications often lead to enhanced metabolic stability, increased binding affinity, and improved bioavailability.[4] Boc-3-fluoro-DL-valine, a protected form of a fluorinated non-proteinogenic amino acid, represents a critical building block in this advanced chemical space. This guide provides an in-depth examination of its core physicochemical properties, offering both theoretical insights and practical methodologies for its characterization, tailored for researchers, scientists, and drug development professionals.

Molecular Profile and Structural Significance

Boc-3-fluoro-DL-valine is a derivative of the essential amino acid valine, characterized by two key modifications: the substitution of a hydrogen atom with fluorine at the C3 position and the protection of the amino group with a tert-butyloxycarbonyl (Boc) moiety.

Chemical Structure

The structure combines the steric bulk of the valine side chain with the potent electronic effects of fluorine and the acid-labile protection afforded by the Boc group.

Caption: Structure of Boc-3-fluoro-DL-valine.

Rationale for Use

The incorporation of 3-fluoro-valine into peptides can induce favorable conformational changes, enhance proteolytic stability, and modulate receptor-binding affinity.[5][6][7][8] The Boc protecting group is instrumental for its use in solid-phase or solution-phase peptide synthesis, preventing unwanted reactions at the N-terminus while the carboxyl group is activated for coupling.[9][10]

Core Physicochemical Properties

Precise physicochemical data for Boc-3-fluoro-DL-valine is not extensively published. However, based on the known properties of its constituent parts and general chemical principles, we can establish a reliable profile.

| Property | Value / Expected Value | Significance in Drug Development & Research |

| Molecular Formula | C₁₀H₁₈FNO₄[11] | Defines the elemental composition and exact mass. |

| Molecular Weight | 235.25 g/mol [11] | Essential for stoichiometric calculations in synthesis and analysis. |

| Appearance | Expected: White to off-white solid | Basic quality control parameter. The appearance of the unprotected 3-fluoro-DL-valine is described as a white to pale cream powder.[12] |

| Melting Point | Expected: ~70-90 °C | A key indicator of purity. The non-fluorinated Boc-L-valine melts at 77-80 °C.[13] Fluorination can alter crystal lattice energy, thus affecting the melting point. |

| Solubility | Expected: Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol, Chloroform), slightly soluble in water.[10][13] | Critical for selecting appropriate solvent systems for reactions, purification (crystallization), and analytical techniques like HPLC and NMR. |

| pKa (Carboxylic Acid) | Expected: ~2.5 - 3.5 | The electron-withdrawing effect of the fluorine atom is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to Boc-DL-valine. This influences the molecule's charge state at physiological pH. |

| LogP (Octanol/Water) | Expected: Higher than non-fluorinated analog | Fluorination generally increases lipophilicity, which can enhance membrane permeability but may also affect aqueous solubility.[3] This is a crucial parameter for predicting ADME properties. |

Analytical and Characterization Methodologies

Validating the identity, purity, and properties of Boc-3-fluoro-DL-valine requires a multi-pronged analytical approach. The following protocols represent a self-validating system for comprehensive characterization.

Workflow for Physicochemical Characterization

Caption: Workflow for comprehensive characterization.

Experimental Protocols

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the chemical structure and assess purity. The presence of fluorine provides a unique analytical handle via ¹⁹F NMR.[14]

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire a proton spectrum. Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm), the valine backbone protons, and splitting patterns influenced by the adjacent fluorine atom.

-

¹³C NMR: Acquire a carbon spectrum. The carbon atom bonded to fluorine (Cβ) will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: Acquire a fluorine spectrum. This will show a signal for the single fluorine environment, providing definitive confirmation of fluorination and a sensitive tool for purity assessment.[15]

-

-

Causality: This multi-spectra approach provides an unambiguous structural fingerprint. ¹⁹F NMR is particularly powerful as it is recorded over a wide chemical shift range with virtually no background signals in biological or most synthetic systems.[14]

B. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound and identify any potential impurities from synthesis.

-

Methodology:

-

System: A reverse-phase HPLC system with a C18 column is typically suitable.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.

-

Detection: UV detection at ~210-220 nm (for the amide bond) and/or mass spectrometry (LC-MS) for mass confirmation of the main peak and any impurities.

-

Analysis: Inject a prepared solution of the compound. Purity is calculated based on the relative area of the main peak.

-

-

Trustworthiness: HPLC is a highly sensitive and quantitative technique. Coupling it with MS provides orthogonal detection, confirming both the retention time and the mass-to-charge ratio, which constitutes a self-validating system for purity assessment.

C. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and assess thermal stability.

-

Methodology:

-

Sample Preparation: Accurately weigh a small amount (1-5 mg) of the sample into an aluminum DSC pan and seal it.

-

Thermal Program: Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Analysis: The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.

-

-

Expertise: DSC provides a more accurate and reproducible melting point than traditional methods. It can also reveal other thermal events like decomposition or phase transitions, offering deeper insight into the material's stability.

Impact of Fluorination on Physicochemical Properties

The introduction of a single fluorine atom at the C3 position of valine has profound and predictable electronic consequences that propagate throughout the molecule.

Caption: Causality of fluorination on molecular properties.

-

Inductive Effect: The highly electronegative fluorine atom withdraws electron density through the carbon backbone. This effect stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid (lowering its pKa).

-

Lipophilicity: Fluorine is considered a "super-hydrophobic" hydrogen isostere.[7] Its introduction increases the overall lipophilicity (LogP) of the molecule, which can be beneficial for crossing cellular membranes.[3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450s.[4] Placing fluorine at a site susceptible to metabolic oxidation can significantly increase the half-life of a drug candidate.

Conclusion and Future Outlook

Boc-3-fluoro-DL-valine is more than just a protected amino acid; it is an enabling tool for medicinal chemists and peptide scientists. Its unique combination of steric and electronic properties allows for the fine-tuning of peptide and small molecule drug candidates.[][17][] A thorough understanding and characterization of its fundamental physicochemical properties—as outlined in this guide—are paramount for its effective and predictable application. By employing the robust analytical workflows described herein, researchers can ensure the quality and consistency of this critical building block, thereby accelerating the development of next-generation therapeutics with enhanced stability, potency, and pharmacokinetic profiles.

References

-

Structural basis for the enhanced stability of highly fluorinated proteins. (n.d.). National Center for Biotechnology Information. [Link]

-

Antimicrobial Activity and Protease Stability of Peptides Containing Fluorinated Amino Acids. (2007). Journal of the American Chemical Society. [Link]

-

Comparison of the effect of fluorinated aliphatic and aromatic amino acids on stability at a solvent-exposed position of a globular protein. (2020). Taylor & Francis Online. [Link]

-

Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain. (2014). PubMed. [Link]

-

Boc-3-fluoro-DL-valine Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com. (n.d.). Chemsrc.com. [Link]

-

Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. (2023). National Institutes of Health. [Link]

-

Applications of fluorine-containing amino acids for drug design. (2020). PubMed. [Link]

-

Synthesis of complex unnatural fluorine-containing amino acids. (2021). National Center for Biotechnology Information. [Link]

-

Synthesis of Boc-valine. (n.d.). PrepChem.com. [Link]

-

Boc-DL-valine | C10H19NO4 | CID 270655. (n.d.). PubChem. [Link]

-

Utilization of fluorinated α-amino acids in small molecule drug design. (2021). ResearchGate. [Link]

-

BOC-L-Valine. (n.d.). CD Formulation. [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). (n.d.). Human Metabolome Database. [Link]

-

Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (2021). PubMed. [Link]

-

Chemical Properties of DL-Valine (CAS 516-06-3). (n.d.). Cheméo. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2020). MDPI. [Link]

-

DL-valine | C5H11NO2 | CID 1182. (n.d.). PubChem. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. (2023). PubMed Central. [Link]

-

Peptide Synthesis with the Boc Protecting Group. (2020). YouTube. [Link]

-

BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-3. (n.d.). Fengchen. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Structural basis for the enhanced stability of highly fluorinated proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Effect of highly fluorinated amino acids on protein stability at a solvent-exposed position on an internal strand of protein G B1 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. BOC-L-Valine (BOC-L-VAL-OH) BP EP USP CAS 13734-41-3 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 11. boc-3-fluoro-dl-valine,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 12. 3-Fluoro-DL-valine, 94%, Thermo Scientific Chemicals 100 mg | Request for Quote [thermofisher.com]

- 13. BOC-L-Valine - CD Formulation [formulationbio.com]

- 14. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Controlling the incorporation of fluorinated amino acids in human cells and its structural impact - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: A Fluorinated Building Block for Advanced Peptide Design

An In-Depth Technical Guide to N-tert-Butoxycarbonyl-3-fluoro-DL-valine: Structure, Synthesis, and Application

In the landscape of modern peptide science and drug discovery, the strategic incorporation of non-canonical amino acids is a cornerstone for developing therapeutics with enhanced efficacy, stability, and novel functionalities. Among these, fluorinated amino acids have emerged as particularly powerful tools. This guide provides a comprehensive technical overview of N-tert-butoxycarbonyl-3-fluoro-DL-valine (Boc-3-fluoro-DL-valine), a specialized building block designed for peptide synthesis.

The valine side chain, with its isopropyl group, is a fundamental component of many bioactive peptides. The introduction of a fluorine atom at the 3-position of this side chain imparts unique stereoelectronic properties that can profoundly influence peptide conformation, metabolic stability, and binding interactions. The N-terminal tert-butoxycarbonyl (Boc) protecting group is a classic and robust choice for solid-phase peptide synthesis (SPPS), enabling the controlled, stepwise assembly of peptide chains.

This document will delve into the chemical structure and nomenclature of Boc-3-fluoro-DL-valine, its physicochemical and spectroscopic characteristics, a detailed methodology for its synthesis, and its applications in the design of advanced peptides. The insights provided are intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this fluorinated amino acid in their work.

Chemical Structure and Nomenclature

A clear understanding of the chemical identity of Boc-3-fluoro-DL-valine is essential for its effective use.

Systematic IUPAC Name: (2R,S)-2-{[(tert-butoxy)carbonyl]amino}-3-fluoro-3-methylbutanoic acid

Deconstruction of the Nomenclature:

-

(2R,S)-: This prefix indicates that the compound is a racemic mixture of both the (2R) and (2S) enantiomers at the alpha-carbon. The "DL" in the common name also signifies this racemic nature.

-

2-{[(tert-butoxy)carbonyl]amino}-: This part of the name describes the N-terminal protecting group. The tert-butoxycarbonyl (Boc) group is attached to the amino group at the second carbon (the alpha-carbon) of the butanoic acid backbone.

-

3-fluoro-: This indicates the presence of a fluorine atom at the third carbon of the butanoic acid chain, which is within the valine side chain.

-

3-methylbutanoic acid: This is the systematic name for the carbon backbone of the valine amino acid.

2D Chemical Structure:

Caption: 2D structure of N-tert-butoxycarbonyl-3-fluoro-DL-valine.

Physicochemical and Spectroscopic Properties

While specific experimental data for Boc-3-fluoro-DL-valine is not extensively published, its properties can be inferred from its constituent parts and comparison to the well-characterized Boc-L-valine.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 171348-52-0 | For Boc-3-fluoro-DL-valine. |

| Molecular Formula | C10H18FNO4 | [1] |

| Molecular Weight | 235.25 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid. | Based on similar compounds like Boc-L-valine.[2] |

| Melting Point | Not available. For comparison, the melting point of Boc-L-valine is 77-80 °C.[2] The introduction of fluorine may alter the crystal lattice and melting point. | |

| Solubility | Expected to be soluble in organic solvents like ethanol, ether, and chloroform, with limited solubility in water.[2] The fluorine atom may slightly alter polarity and solubility characteristics. |

Spectroscopic Characterization:

The structural features of Boc-3-fluoro-DL-valine would give rise to a unique spectroscopic signature.

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the tert-butyl protons of the Boc group (a singlet around 1.45 ppm), the methyl protons of the valine side chain (which would be split by the adjacent fluorine atom), the alpha-proton, and the NH proton.[3] The coupling between the fluorine and the adjacent methyl and methine protons would provide key structural information.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbons, the quaternary carbon of the Boc group, the alpha-carbon, and the carbons of the fluorinated isopropyl side chain. The carbon signals of the side chain would exhibit C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated molecules.[4] For Boc-3-fluoro-DL-valine, a single resonance would be expected, and its chemical shift and coupling to nearby protons would confirm the position of the fluorine atom.

Synthesis Methodology: A Representative Protocol

Experimental Protocol: Boc Protection of 3-fluoro-DL-valine

Materials:

-

3-fluoro-DL-valine

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Diethyl ether

-

Ethyl acetate

-

Citric acid

-

Sodium sulfate (Na2SO4), anhydrous

-

Petroleum ether

Procedure:

-

Dissolution: Dissolve 3-fluoro-DL-valine in a 1N aqueous solution of NaOH. Add water to achieve the desired concentration, followed by the addition of THF as a co-solvent.

-

Reaction with Boc Anhydride: Cool the solution to 10°C with vigorous stirring. Add Boc anhydride in portions over a period of time. After each addition, add 2N aqueous NaOH to maintain the pH of the solution between 8 and 9.

-

Workup: After the reaction is complete (typically monitored by TLC), extract the reaction mixture with diethyl ether to remove any unreacted Boc anhydride.

-

Acidification and Extraction: Acidify the aqueous layer with a 0.5 M aqueous solution of citric acid. This will cause the oily Boc-3-fluoro-DL-valine to precipitate. Extract the product into ethyl acetate.

-

Washing and Drying: Wash the ethyl acetate extract with a small amount of water and then dry the organic layer over anhydrous Na2SO4.

-

Crystallization and Isolation: Concentrate the dried ethyl acetate solution under reduced pressure. Add petroleum ether to the concentrated residue and allow the mixture to stand in a refrigerator to induce crystallization. Filter the resulting crystals and dry them to obtain the final product.

Causality of Experimental Choices:

-

Basic Conditions (NaOH): The reaction is carried out under basic conditions to deprotonate the amino group of the 3-fluoro-DL-valine, making it nucleophilic and reactive towards the electrophilic carbonyl carbon of the Boc anhydride.

-

THF as a Co-solvent: THF is used to ensure the miscibility of the aqueous and organic components of the reaction mixture.

-

Portion-wise Addition and pH Control: Adding the Boc anhydride in portions and maintaining the pH helps to control the reaction rate and prevent side reactions.

-

Acidification with Citric Acid: A weak acid like citric acid is used to protonate the carboxylate group of the product, making it less water-soluble and causing it to precipitate or be readily extracted into an organic solvent.

Synthesis Workflow Diagram:

Caption: A generalized workflow for the synthesis of Boc-3-fluoro-DL-valine.

Applications in Peptide Science and Drug Discovery

The incorporation of Boc-3-fluoro-DL-valine into peptides is a strategic choice to modulate their biological and pharmacological properties. This is primarily achieved through the unique effects of the fluorine substituent.

Solid-Phase Peptide Synthesis (SPPS):

Boc-3-fluoro-DL-valine is a valuable building block for Boc-chemistry-based SPPS.[6][7] In this strategy, the Boc group serves as a temporary N-terminal protecting group, which is cleaved at each cycle of amino acid addition using a moderately strong acid, typically trifluoroacetic acid (TFA).[6] Side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis using a strong acid like hydrofluoric acid (HF).[6]

Mechanistic Impact of 3-Fluoro Substitution:

The presence of a fluorine atom at the 3-position of the valine side chain has several important consequences for the resulting peptide:

-

Conformational Constraint: The highly electronegative fluorine atom can influence the conformational preferences of the amino acid side chain through steric and electronic effects.[8] This can lead to a more restricted range of accessible conformations, which can be advantageous for locking a peptide into a bioactive conformation.[9] This conformational constraint can enhance binding affinity and specificity for a biological target.

-

Enhanced Proteolytic Stability: The C-F bond is significantly stronger than a C-H bond. The presence of the fluorine atom can shield the adjacent peptide bonds from enzymatic cleavage by proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Modulation of Binding Affinity: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions. It can also alter the hydrophobicity of the side chain, which can influence binding to hydrophobic pockets in proteins.

-

¹⁹F NMR Probe: The fluorine atom serves as a sensitive reporter for ¹⁹F NMR studies, allowing for the investigation of peptide-protein interactions, conformational changes, and dynamics in a complex biological environment without interference from other signals.[4]

Illustrative Role in Peptide-Target Interaction:

Caption: Fluorine on the valine side chain can mediate favorable interactions within a target's binding pocket.

Conclusion

N-tert-butoxycarbonyl-3-fluoro-DL-valine represents a valuable and specialized building block for the synthesis of peptides with tailored properties. Its N-terminal Boc group allows for its seamless integration into established solid-phase peptide synthesis workflows. The strategic introduction of a fluorine atom at the 3-position of the valine side chain offers a powerful means to enhance the conformational stability, proteolytic resistance, and binding affinity of peptides. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the use of precisely engineered, fluorinated amino acids like Boc-3-fluoro-DL-valine will undoubtedly play an increasingly important role in advancing the frontiers of drug discovery and development.

References

-

Chauhan, V. S., Kaur, P., & Sharma, A. K. (1994). Synthetic and conformational studies on dehydrovaline-containing model peptides. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 106(5), 1139-1147. [Link]

-

PrepChem. (n.d.). Synthesis of Boc-valine. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Fields, G. B. (2001). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Chapter 18, Unit 18.2. [Link]

-

Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life sciences, 31(3), 189–199. [Link]

Sources

- 1. boc-3-fluoro-dl-valine,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

- 4. biophysics.org [biophysics.org]

- 5. prepchem.com [prepchem.com]

- 6. peptide.com [peptide.com]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Analysis of Boc-3-fluoro-DL-valine

For researchers and professionals in drug development and chemical synthesis, a comprehensive understanding of the structural and analytical characteristics of novel amino acid derivatives is paramount. This guide provides an in-depth technical analysis of the expected spectral data for Boc-3-fluoro-DL-valine, a fluorinated amino acid with significant potential in peptide synthesis and medicinal chemistry. While a complete set of publicly available spectra for this specific molecule is limited, this document, grounded in established spectroscopic principles and data from closely related analogs, offers a robust predictive guide for its characterization by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction: The Significance of Fluorinated Amino Acids

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a valuable element in drug design. The introduction of fluorine into amino acids can significantly alter their physicochemical properties, such as lipophilicity and metabolic stability, and can modulate the conformation and biological activity of peptides and proteins. Boc-3-fluoro-DL-valine, with its tert-butyloxycarbonyl (Boc) protecting group, is a key building block for the solid-phase synthesis of fluorinated peptides. Accurate spectral characterization is the cornerstone of ensuring its purity and successful incorporation into target molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Predictive Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of Boc-3-fluoro-DL-valine. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted analysis.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of Boc-3-fluoro-DL-valine is expected to exhibit characteristic signals for the Boc group and the fluorinated valine core. The presence of the fluorine atom at the 3-position will introduce key splitting patterns (J-coupling) that are diagnostic of its location.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for Boc-3-fluoro-DL-valine

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| Boc Group | ||||

| -(C(CH₃)₃) | ~1.45 | singlet (s) | 9 protons, characteristic singlet of the Boc group. | |

| Valine Core | ||||

| -NH- | 5.0 - 6.5 | doublet (d) | ~8-10 | Broad signal, coupling to the α-proton. Position can vary with solvent and concentration. |

| α-CH | ~4.2 - 4.4 | doublet of doublets (dd) | J(Hα-HN) ≈ 8-10, J(Hα-F) ≈ 18-22 | The α-proton is coupled to both the amide proton and the fluorine atom. The H-F coupling is a key indicator. |

| -C(CH₃)₂ | ~1.5 - 1.7 | doublet (d) | J(Hγ-F) ≈ 20-25 | The two methyl groups are diastereotopic and will be split by the adjacent fluorine atom, appearing as a doublet. |

| -COOH | 10.0 - 12.0 | broad singlet (br s) | Acidic proton, its presence and chemical shift are highly dependent on the solvent. |

Causality Behind Predictions: The predicted chemical shifts are based on known values for Boc-L-valine and related fluorinated compounds. For instance, the Boc group's nine protons typically appear as a sharp singlet around 1.45 ppm[1]. The α-proton's chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen and carboxylic acid groups. The introduction of fluorine at the 3-position is expected to cause a downfield shift of the nearby protons. The key diagnostic feature will be the geminal and vicinal H-F coupling constants, which are typically in the range of 15-30 Hz.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide a carbon count and information about the electronic environment of each carbon atom. The C-F coupling is a powerful diagnostic tool.

Table 2: Predicted ¹³C NMR Chemical Shifts and Splitting Patterns for Boc-3-fluoro-DL-valine

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

| Boc Group | ||||

| -C =O | ~155 | singlet (s) | Carbonyl of the Boc group. | |

| -C (CH₃)₃ | ~80 | singlet (s) | Quaternary carbon of the Boc group. | |

| -C(C H₃)₃ | ~28 | singlet (s) | Methyl carbons of the Boc group. | |

| Valine Core | ||||

| -C OOH | ~175 | doublet (d) | J(C-F) ≈ 2-5 | Carboxyl carbon, may show a small coupling to fluorine. |

| α-C H | ~58-60 | doublet (d) | J(C-F) ≈ 18-25 | The α-carbon will show a significant coupling to the fluorine atom. |

| β-C (F) | ~90-95 | doublet (d) | J(C-F) ≈ 170-190 | The carbon directly bonded to fluorine will exhibit a large one-bond C-F coupling constant and a significant downfield shift. |

| -C(C H₃)₂ | ~20-25 | doublet (d) | J(C-F) ≈ 20-25 | The two methyl carbons will be coupled to the fluorine atom. |

Causality Behind Predictions: The predictions are derived from data for Boc-L-valine and the known effects of fluorination[2][3]. The most notable feature will be the carbon at the 3-position (β-carbon), which will be significantly shifted downfield due to the electronegativity of fluorine and will exhibit a large one-bond C-F coupling constant (¹JCF) of approximately 170-190 Hz. The α-carbon and the γ-carbons (methyl groups) will show smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, respectively.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds.

The ¹⁹F NMR spectrum of Boc-3-fluoro-DL-valine is expected to show a single resonance. The chemical shift will be informative of the fluorine's environment, and the splitting pattern will confirm its connectivity. The signal should appear as a multiplet due to coupling with the α-proton and the protons of the two methyl groups. The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying fluorinated species with high certainty[4].

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Analysis

Caption: NMR data acquisition and processing workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in Boc-3-fluoro-DL-valine.

Table 3: Predicted IR Absorption Bands for Boc-3-fluoro-DL-valine

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Notes |

| 3300 - 2500 | -COOH | O-H stretch | Very broad band, characteristic of a carboxylic acid. |

| ~3300 | -NH- (urethane) | N-H stretch | Moderate, sharp peak. |

| ~1710 | -C=O (carboxylic acid) | C=O stretch | Strong, sharp absorption. |

| ~1690 | -C=O (urethane) | C=O stretch | Strong, sharp absorption, often overlapping with the acid carbonyl. |

| 1100 - 1000 | C-F | C-F stretch | Strong absorption, a key indicator for the presence of fluorine. |

Causality Behind Predictions: The predicted IR absorptions are based on well-established correlation tables and data for similar molecules like Boc-DL-valine[5]. The broad O-H stretch of the carboxylic acid is a hallmark feature. The two carbonyl stretches (from the carboxylic acid and the Boc group) will be prominent in the 1690-1710 cm⁻¹ region. The C-F stretch, typically appearing as a strong band in the 1000-1100 cm⁻¹ region, will be a crucial piece of evidence for successful fluorination.

Experimental Protocol for IR Spectroscopy (ATR)

Caption: Attenuated Total Reflectance (ATR) IR spectroscopy protocol.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of Boc-3-fluoro-DL-valine and provides valuable structural information through its fragmentation pattern. The molecular formula is C₁₀H₁₈FNO₄, with a molecular weight of 235.25 g/mol [6].

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the following ions are expected:

-

[M+H]⁺: m/z 236.12

-

[M+Na]⁺: m/z 258.10

-

[M-H]⁻: m/z 234.11

A characteristic fragmentation pattern in MS/MS would involve the loss of the Boc group or parts of it:

-

Loss of isobutylene (-56 Da): A common fragmentation pathway for Boc-protected amines, leading to a fragment at m/z 180.08.

-

Loss of the entire Boc group (-100 Da): This would result in the protonated 3-fluoro-DL-valine at m/z 136.06.

Experimental Protocol for LC-MS Analysis

Caption: Liquid Chromatography-Mass Spectrometry (LC-MS) workflow.

Conclusion: A Multi-faceted Approach to Characterization

The comprehensive characterization of Boc-3-fluoro-DL-valine relies on the synergistic use of NMR, IR, and MS. While direct, published spectra are scarce, a deep understanding of the spectral properties of its constituent parts and the influence of the fluorine atom allows for a robust and predictive analytical framework. This guide provides the necessary technical insights for researchers to confidently identify and verify the structure and purity of this important fluorinated amino acid derivative, ensuring its successful application in the synthesis of novel peptides and therapeutics.

References

-

PubChem. Boc-DL-valine. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000883). [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]

-

PubChem. Boc-L-Valine. [Link]

-

ResearchGate. Mass spectrometric studies of valine molecules by electron shock in the gas phase. [Link]

-

ResearchGate. Valine molecule mass spectrum. [Link]

-

National Center for Biotechnology Information. The precious Fluorine on the Ring: Fluorine NMR for biological systems. [Link]

Sources

- 1. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 3. N-Boc-L-valine(13734-41-3) 13C NMR spectrum [chemicalbook.com]

- 4. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Boc-DL-valine | C10H19NO4 | CID 270655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. boc-3-fluoro-dl-valine,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

Stability and storage conditions for Boc-3-fluoro-DL-valine

An In-depth Technical Guide to the Stability and Storage of Novel Fluorinated Amino Acids: A Focus on Boc-3-fluoro-DL-valine

Foreword: Navigating the Data Gap for Novel Compounds

The advancement of medicinal chemistry and drug development is intrinsically linked to the synthesis and evaluation of novel molecular entities. Boc-3-fluoro-DL-valine represents such a frontier molecule, a fluorinated, non-proteinogenic amino acid with potential applications in peptide synthesis and drug design. However, as with many novel compounds, a comprehensive, publicly available dataset on its specific stability profile and long-term storage conditions is not yet established.

This guide, therefore, adopts a first-principles approach, grounded in the established chemistry of its constituent functional groups: the tert-butyloxycarbonyl (Boc) protecting group, the valine amino acid scaffold, and the carbon-fluorine bond. By synthesizing data from analogous structures and general principles of chemical stability, we provide a robust framework for researchers, scientists, and drug development professionals to handle, store, and assess the stability of Boc-3-fluoro-DL-valine and other similar novel compounds.

Molecular Profile and Inferred Stability Characteristics

Boc-3-fluoro-DL-valine is a derivative of the amino acid valine, featuring two key modifications: a Boc protecting group on the amine and a fluorine atom at the 3-position. These features dictate its chemical reactivity and, consequently, its stability.

-

The Boc Protecting Group: The tert-butyloxycarbonyl group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. Its stability is well-characterized; it is notably labile under acidic conditions, which cleave the tert-butyl carbocation. Conversely, it is generally stable to basic conditions, hydrogenation, and nucleophilic attack. This susceptibility to acid is the primary intrinsic vulnerability of the molecule.

-

The Carbon-Fluorine Bond: The C-F bond is the strongest single bond in organic chemistry, with a bond dissociation energy of approximately 110 kcal/mol. This inherent strength confers significant metabolic and chemical stability to the fluorinated moiety of the molecule. The high electronegativity of fluorine can, however, exert inductive effects, potentially influencing the reactivity of adjacent functional groups, though significant impacts on the stability of the nearby amide and carboxylic acid are not typically observed under standard storage conditions.

-

The Amino Acid Backbone: The core valine structure, comprising a carboxylic acid and an amide (as part of the Boc group), is generally stable. However, like all amino acids, it can be susceptible to oxidative degradation and microbial contamination if not stored properly.

Inferred Stability Summary: Based on its structure, the primary degradation pathway for Boc-3-fluoro-DL-valine is anticipated to be the acid-catalyzed cleavage of the Boc group. Other degradation pathways, such as oxidation or decarboxylation, are considered secondary under controlled storage conditions.

Recommended Storage and Handling Protocols

Given the inferred stability profile, a conservative and proactive approach to storage and handling is recommended to preserve the integrity of Boc-3-fluoro-DL-valine.

| Parameter | Recommended Condition | Justification |

| Temperature | -20°C (Long-term) | Lower temperatures significantly reduce the rates of all potential chemical degradation reactions and inhibit microbial growth. For a novel compound with unknown long-term stability, this is the most critical parameter. |

| 2-8°C (Short-term) | Acceptable for short periods (e.g., during experimental use), but not recommended for storage beyond a few weeks. | |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displacing air with an inert gas minimizes the risk of long-term oxidative degradation of the amino acid backbone. |

| Moisture | Desiccated Environment | The presence of water can facilitate hydrolytic reactions and potentially support microbial growth. Storing over a desiccant like silica gel is crucial. |

| Light | Amber Vial / Protection from Light | While the molecule does not have obvious chromophores that would suggest high photosensitivity, protection from UV and other high-energy light is a standard best practice to prevent potential photolytic degradation. |

| pH | Solid State (as supplied) | The compound should be stored in its solid, crystalline, or amorphous form. In solution, it is critical to avoid acidic conditions (pH < 4) to prevent deprotection of the Boc group. Neutral or slightly basic buffered solutions would be preferred for any in-solution short-term storage or use. |

Handling Recommendations:

-

Always handle the compound in a clean, dry environment.

-

Use clean, dedicated spatulas and glassware.

-

When weighing and preparing solutions, work reasonably quickly to minimize exposure to atmospheric moisture and oxygen.

-

For long-term storage, after dispensing the required amount, re-purge the vial with an inert gas before sealing and returning to the freezer.

A Framework for Stability Assessment: Experimental Design

To rigorously determine the stability of Boc-3-fluoro-DL-valine, a formal stability study is required. The following protocol outlines a comprehensive approach.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the cornerstone of this analysis. This method must be capable of separating the intact Boc-3-fluoro-DL-valine from potential degradants, such as 3-fluoro-DL-valine (from deprotection) and other impurities.

Example HPLC Method Development Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Note: While TFA is acidic, the short residence time on the column at ambient temperature during the analytical run is unlikely to cause significant on-column degradation, but this must be verified.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (for the amide bond) or Mass Spectrometry (for definitive identification).

-

Column Temperature: 30°C.

Forced Degradation (Stress) Study

A forced degradation study is essential to identify likely degradation pathways and to validate the stability-indicating nature of the analytical method.

Experimental Protocol:

-

Sample Preparation: Prepare separate solutions of Boc-3-fluoro-DL-valine (e.g., at 1 mg/mL) in appropriate solvents.

-

Stress Conditions:

-

Acidic: 0.1 M HCl at 60°C for 24 hours.

-

Basic: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Store solid compound at 80°C for 72 hours.

-

Photolytic: Expose solution to a calibrated light source (e.g., ICH Q1B option 2) for a defined period.

-

-

Analysis: Analyze all stressed samples, along with an unstressed control, by the developed HPLC method.

-

Peak Purity: Use a Diode Array Detector (DAD) or Mass Spectrometer to assess peak purity and confirm that the parent peak is spectrally pure in all chromatograms, demonstrating that all degradants are resolved.

Long-Term Stability Study

This study will determine the appropriate shelf-life and storage conditions.

Experimental Protocol:

-

Sample Packaging: Package multiple aliquots of solid Boc-3-fluoro-DL-valine in amber glass vials, purge with argon, and seal.

-

Storage Conditions: Place the vials in controlled environmental chambers set to the following conditions:

-

Long-Term: -20°C ± 5°C

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate (optional): 5°C ± 3°C

-

-

Time Points: Pull samples for analysis at pre-defined time points (e.g., 0, 3, 6, 9, 12, 24, and 36 months).

-

Analysis: At each time point, analyze the samples for:

-

Appearance: Visual inspection for changes in color or physical form.

-

Purity: HPLC analysis to determine the percentage of the active compound remaining and to quantify any impurities.

-

Identity: Confirm the identity of the compound (e.g., by ¹H-NMR or Mass Spectrometry) at the initial and final time points.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of a comprehensive stability assessment program for a novel compound like Boc-3-fluoro-DL-valine.

Caption: Workflow for a comprehensive stability assessment of a novel compound.

Conclusion

While specific stability data for Boc-3-fluoro-DL-valine is not yet available in the public domain, a robust and scientifically sound approach to its storage and handling can be formulated based on the well-understood chemistry of its functional components. The primary vulnerability is the acid-lability of the Boc group, necessitating storage in a dry, inert, and temperature-controlled environment, preferably at -20°C for long-term preservation.

For any critical application, particularly in GMP or regulated environments, a formal stability study as outlined in this guide is not just recommended but essential. By following these principles, researchers can ensure the integrity of this novel building block, leading to more reliable and reproducible scientific outcomes.

References

Due to the novel nature of Boc-3-fluoro-DL-valine, direct references are not available. The principles in this guide are based on general organic chemistry and pharmaceutical stability testing guidelines. The following references provide authoritative information on the concepts discussed.

- Boc-Protection and Deprotection: Agosta, W. C., et al. (1996). Greene's Protective Groups in Organic Synthesis, 3rd Edition. John Wiley & Sons. [Link: https://www.wiley.com/en-us/Greene's+Protective+Groups+in+Organic+Synthesis%2C+5th+Edition-p-9781118057483]

- Pharmaceutical Stability Testing Guidelines: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link: https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf]

- Chemistry of the Carbon-Fluorine Bond: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link: https://pubs.rsc.org/en/content/articlelanding/2008/cs/b711844a]

A Senior Application Scientist's Technical Guide to Sourcing and Qualifying High-Purity Boc-3-fluoro-DL-valine

Abstract: The incorporation of non-canonical amino acids (ncAAs) represents a cornerstone of modern peptide-based drug discovery, enabling the modulation of pharmacological properties such as metabolic stability, binding affinity, and conformational rigidity. Boc-3-fluoro-DL-valine, a fluorinated valine analogue, offers a unique stereoelectronic profile for probing and enhancing peptide function. However, the success of its application, particularly in solid-phase peptide synthesis (SPPS), is critically dependent on the chemical and enantiomeric purity of the starting material. This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals on identifying commercial suppliers of high-purity Boc-3-fluoro-DL-valine and establishing a robust, self-validating workflow for incoming quality control.

Introduction: The Strategic Value of Fluorinated Amino Acids

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a powerful tool in medicinal chemistry. When incorporated into amino acids, fluorine can induce significant changes in the resulting peptide's bioactivity and stability without dramatically increasing steric bulk.[1] The introduction of a fluorine atom at the β-position of valine, as in 3-fluoro-valine, can enforce specific conformational preferences and enhance hydrophobic interactions, which are critical for optimizing ligand-receptor binding.

The tert-butyloxycarbonyl (Boc) protecting group is a staple in peptide synthesis, facilitating the stepwise assembly of amino acids into a peptide chain. The quality of the Boc-protected amino acid is the first determinant of the quality of the final peptide. Impurities such as residual starting materials, diastereomers, or byproducts from the synthesis can lead to the formation of deletion sequences, capped peptides, or peptides with incorrect stereochemistry, confounding biological assays and compromising therapeutic potential.[2] Therefore, rigorous supplier evaluation and stringent in-house quality control are not merely procedural formalities but essential risk mitigation strategies in the drug discovery pipeline.

Commercial Supplier Landscape for Boc-3-fluoro-DL-valine

Identifying a reliable supplier for a specialized reagent like Boc-3-fluoro-DL-valine requires careful consideration of the information they provide. While a comprehensive, multi-vendor Certificate of Analysis for this specific compound is not always publicly available, researchers can build a strong assessment based on listed specifications, data from related compounds, and the supplier's reputation for quality.

Below is a comparative table summarizing what a researcher should look for when evaluating potential suppliers. The data points are representative examples based on publicly available information for this and structurally related compounds.

| Parameter | Supplier A (Ex: Santa Cruz Biotechnology) | Supplier B (Ex: Sinfoo Biotech) | Supplier C (Ex: Custom Synthesis) | Ideal Specification |

| Product Name | Boc-3-fluoro-DL-valine | Boc-3-fluoro-DL-valine | Boc-3-fluoro-DL-valine | N/A |

| CAS Number | 140134-29-8 | 140134-29-8 | 140134-29-8 | 140134-29-8 |

| Stated Purity | Typically ≥95% (by a specified method) | Information often requires inquiry | Made to order, e.g., >98% | >98% |

| Analytical Data Provided | Product page may list MW, formula. CofA available on request. | Product page may list MW, formula.[3] | Full analytical package (NMR, HPLC, MS) provided with batch. | Certificate of Analysis with spectra (¹H NMR, ¹⁹F NMR, HPLC, MS). |

| Method of Purity Analysis | Not always specified upfront. | Not always specified upfront. | HPLC, NMR | HPLC (UV detection), supported by NMR. |

| Appearance | White to off-white solid. | White to off-white solid. | White to off-white solid. | White crystalline solid. |

Expert Insight: The lack of readily available, high-purity (>98%) Boc-3-fluoro-DL-valine from major stock catalogs suggests that for applications requiring the highest quality, such as clinical candidate synthesis, a custom synthesis route may be necessary. For research-grade material, a purity of ≥95% is often acceptable, but this must be verified upon receipt.

Incoming Quality Control: A Self-Validating Workflow

Upon receiving a shipment of Boc-3-fluoro-DL-valine, it is imperative to perform an independent quality assessment. This not only verifies the supplier's claims but also ensures the material has not degraded during transit. The following workflow provides a robust system for characterization and validation.

Caption: Incoming Quality Control (QC) Workflow for Boc-3-fluoro-DL-valine.

Detailed Experimental Protocols

Objective: To confirm the chemical structure of Boc-3-fluoro-DL-valine, ensuring the presence of the Boc group, the valine backbone, and the fluorine atom.

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

¹H NMR Acquisition:

-

Acquire a standard proton spectrum.

-

Expected Signals: Protons of the tert-butyl group (~1.4 ppm, singlet, 9H), the α-proton (~4.0-4.3 ppm, doublet), and the two diastereotopic methyl groups (~1.0-1.5 ppm, two doublets, 6H). The α-proton and methyl groups will show coupling to the fluorine atom.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled fluorine spectrum. A single resonance is expected.

-

Rationale: ¹⁹F NMR is highly sensitive to the local electronic environment and provides a clean, unambiguous signal for the fluorinated compound, making it an excellent tool for identity confirmation.[4]

-

-

Data Analysis: Compare the obtained spectra with reference spectra or predicted chemical shifts. The presence of all expected signals and their coupling patterns confirms the compound's identity. A reference spectrum for the non-fluorinated Boc-L-Valine can be useful for comparison.[5]

Objective: To quantify the chemical purity of the sample by separating the main compound from any non-volatile impurities.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at 1.0 mg/mL in a suitable solvent (e.g., 50:50 Acetonitrile:Water). Prepare a working solution by diluting the stock to ~0.2 mg/mL with the initial mobile phase.

-

Chromatographic Conditions (General Starting Method):

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate at 5% B for 3 minutes.

-

Flow Rate: 0.4 mL/min.

-

Detection: UV at 210 nm and 220 nm.

-

Column Temperature: 30 °C.

-

-

Data Analysis: Integrate the peak areas of all detected signals. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

Trustworthiness Insight: This HPLC method is self-validating. A sharp, symmetrical main peak indicates good chromatographic behavior. The presence of multiple peaks would signify impurities, triggering further investigation or rejection of the batch. This quantitative result is the primary determinant for accepting the material for use in synthesis. A similar approach is standard for other Boc-protected amino acids.[6]

Application Impact: Why Purity is Non-Negotiable in SPPS

The seemingly small percentage points in purity can have a cascading effect on the outcome of a multi-step solid-phase peptide synthesis.

-

Steric Hindrance: The 3-fluoro-DL-valine residue is already more sterically demanding than native valine. Any impurities with similar reactivity can lead to competitive, incomplete coupling reactions, resulting in difficult-to-remove deletion peptide impurities.[7]

-

Chain Termination: Reactive impurities can cap the growing peptide chain, prematurely terminating the synthesis and drastically reducing the yield of the desired full-length peptide.

-

Diastereomeric Contamination: As Boc-3-fluoro-DL-valine is a racemic mixture, it is expected to contain both D and L enantiomers. However, impurities from other amino acids can introduce unintended stereocenters, complicating purification and interpretation of biological data.

Expert Recommendation: For critical applications, always perform a small-scale test coupling reaction with the new batch of Boc-3-fluoro-DL-valine before committing the entire quantity to a large-scale or automated synthesis campaign. This preliminary check can save significant time and resources.

Conclusion

Sourcing high-purity Boc-3-fluoro-DL-valine is a critical enabling step for advanced peptide research and development. While direct supplier data can sometimes be limited, a scientifically rigorous approach based on evaluating specifications for related compounds and, most importantly, implementing a robust in-house QC workflow, empowers researchers to proceed with confidence. By employing analytical techniques such as NMR for structural confirmation and HPLC for quantitative purity analysis, scientists can validate the quality of their starting materials. This diligence ensures the integrity of the subsequent synthesis, leading to more reliable and reproducible scientific outcomes and accelerating the path from peptide design to discovery.

References

-

Title: Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains Source: PMC - PubMed Central URL: [Link]

-

Title: Investigation of Impurities in Peptide Pools Source: MDPI URL: [Link]

-

Title: The Role of Fluorinated Amino Acids in Modern Peptide Synthesis Source: Peptide Synthesis URL: [Link]

-

Title: Recent advances in the synthesis of fluorinated amino acids and peptides Source: RSC Publishing URL: [Link]

-

Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 Source: PMC - PubMed Central URL: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. boc-3-fluoro-dl-valine,(CAS# )|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-Boc-L-valine(13734-41-3) 1H NMR spectrum [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scbt.com [scbt.com]

The Strategic Incorporation of Fluorine in Valine: A Technical Guide to Unlocking Novel Biological Activity

Abstract

The substitution of hydrogen with fluorine in amino acids represents a powerful strategy in medicinal chemistry and chemical biology, offering a subtle yet profound means to modulate molecular properties. This technical guide provides an in-depth exploration of the biological activities of fluorinated valine derivatives. We delve into the unique physicochemical consequences of fluorinating this branched-chain amino acid, from alterations in stereoelectronics and hydrophobicity to the resulting impacts on protein structure, stability, and enzyme interactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a review of the current landscape but also actionable insights into the synthesis, experimental design, and application of these valuable compounds.

Introduction: The Power of a Single Atom

Fluorine, the most electronegative element, is remarkably scarce in natural biological systems, yet its strategic incorporation into bioactive molecules has become a cornerstone of modern drug design.[1][2] Its small van der Waals radius, similar to that of a hydrogen atom, allows it to act as a subtle bioisostere, while its profound electronic effects can dramatically alter the properties of the parent molecule.[1][3] When applied to amino acids like valine, fluorination can induce significant changes in pKa, conformation, metabolic stability, and binding affinity, making fluorinated valine derivatives highly valuable tools in drug discovery and protein engineering.[4][5][6][7]

This guide will navigate the multifaceted world of fluorinated valine derivatives, beginning with the fundamental impact of fluorine on the valine side chain and progressing to the diverse biological consequences and applications. We will explore how these modifications are leveraged to create more stable and potent therapeutics, as well as sophisticated probes for studying complex biological systems.

The Fluorinated Valine Toolkit: Synthesis and Properties

The journey into the biological applications of fluorinated valine derivatives begins with their chemical synthesis. The development of robust synthetic methodologies has been crucial for accessing a diverse range of these valuable building blocks.[4][8]

Synthetic Strategies: Building the Fluorinated Scaffold

The synthesis of fluorinated valine derivatives often involves multi-step processes, with several key strategies employed by chemists:

-

From Chiral Precursors: Asymmetric synthesis starting from chiral building blocks is a common approach to ensure the desired stereochemistry of the final amino acid. This can involve the use of chiral auxiliaries or catalysts.

-

Nucleophilic and Electrophilic Fluorination: The introduction of fluorine can be achieved through nucleophilic displacement with fluoride sources or by using electrophilic fluorinating reagents like N-fluorobenzensulfonimide (NFSI).[9]

-

Metal-Catalyzed Approaches: Palladium-catalyzed reactions have emerged as a powerful tool for the site-selective fluorination of C-H bonds, offering a more direct route to certain fluorinated amino acids.[9]

-

Enzymatic and Biosynthetic Methods: In some cases, enzymes can be engineered to catalyze the formation of fluorinated amino acids, offering a green and highly selective alternative to traditional chemical synthesis.[9]

A notable method for the asymmetric synthesis of β-branched fluorinated amino acids like trifluorovaline utilizes a chiral Ni(II) complex, allowing for gram-scale production with high enantiomeric purity.[10][11]

Physicochemical Consequences of Valine Fluorination

The introduction of fluorine into the valine side chain imparts a unique set of physicochemical properties that underpin its diverse biological activities:

-

Increased Hydrophobicity: Fluorination generally increases the hydrophobicity of the amino acid side chain, which can enhance protein stability by promoting burial within the hydrophobic core.[12]

-

Altered Stereoelectronics: The high electronegativity of fluorine creates a strong C-F bond and can influence the electron distribution of neighboring atoms. This can lead to changes in bond strengths, dipole moments, and the pKa of nearby functional groups.[1][13]

-

Conformational Constraints: The gauche effect, an electronic interaction favoring a gauche conformation in 1,2-difluoroethane and related molecules, can also influence the preferred rotameric states of fluorinated valine side chains within a protein.[14] This can be a powerful tool for controlling peptide and protein secondary structure.

-

Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic cleavage by enzymes like cytochrome P450, a common strategy to improve the in vivo half-life of drug candidates.[1][2][13]

Biological Activities and Applications

The unique properties of fluorinated valine derivatives translate into a wide array of biological activities and applications, from enhancing the therapeutic potential of peptides to providing sensitive probes for biophysical studies.

Protein Engineering and Stability Enhancement

One of the most significant applications of fluorinated valine is in the design of hyperstable proteins.[12][15] The increased hydrophobicity of fluorinated side chains can drive more efficient packing within the protein's core, leading to enhanced thermodynamic stability against thermal and chemical denaturation.[12][16]

However, the stabilizing effect is highly dependent on the specific location of the fluorinated residue.[16] Efficient packing within the hydrophobic core appears to be a more critical contributor to stability than potential "fluorous" interactions between fluorinated side chains.[16] For example, substituting valine with trifluorovaline in the globular protein NTL9 was shown to increase its stability by 1.4 kcal/mol per residue without disrupting the native fold.[12]

Enzyme Inhibition: A Mechanistic Approach

Fluorinated organic molecules are potent tools for enzyme inhibition.[17][18] The electron-withdrawing nature of fluorine can be exploited to design mechanism-based inhibitors that form stable covalent adducts with active site residues.[19][20]

-

Competitive Inhibition: Fluorinated valine derivatives can act as competitive inhibitors by mimicking the natural substrate and binding to the enzyme's active site. The altered electronics and sterics of the fluorinated side chain can lead to tighter binding affinity.[17]

-

Mechanism-Based ("Suicide") Inhibition: In some cases, a fluorinated substrate analog is processed by the enzyme, leading to the formation of a reactive intermediate that irreversibly inactivates the enzyme.[19]

-

Transition State Analogs: The ability of fluorine to stabilize tetrahedral intermediates makes fluorinated ketones potent inhibitors of serine proteases.[19]

The mechanism of inhibition can range from competitive binding to more complex allosteric or mixed inhibition, providing a versatile platform for fine-tuning enzymatic activity.[17]

Probing Biological Systems with ¹⁹F NMR Spectroscopy

The fluorine-19 (¹⁹F) nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and the absence of endogenous fluorine in most biological systems.[21] This results in background-free spectra with a wide chemical shift window, making ¹⁹F NMR highly sensitive to the local chemical environment.[21][22][23]

Incorporating fluorinated valine derivatives into proteins allows for the study of:

-

Protein Folding and Dynamics: Changes in the ¹⁹F NMR signal can report on conformational changes, protein folding pathways, and the dynamics of different regions of the protein.[21][24]

-

Protein-Ligand Interactions: The binding of small molecules or other proteins can induce changes in the chemical environment of the fluorinated valine, which are readily detected by ¹⁹F NMR.[21][25]

-

In-Cell NMR: The ability to express proteins containing fluorinated amino acids directly in living cells opens the door to studying protein structure and function in their native environment.[25]

Recent studies have demonstrated the successful incorporation of (2S,3S)-4-fluorovaline and 4,4'-difluorovaline into the protein GB1, resulting in large chemical shift dispersions in the ¹⁹F-NMR spectra, which are sensitive probes of the local environment.[14][26][27]

Cytotoxicity and Anticancer Potential

The biological activity of fluorinated compounds extends to cytotoxicity, with some derivatives showing promise as anticancer agents.[28] For instance, fluorinated derivatives of flavan-3-ol have been shown to induce autophagic cell death in cancer cell lines by triggering mitochondrial dysfunction.[29] While the direct cytotoxicity of fluorinated valine itself is less explored in this context, its incorporation into peptides or small molecules could modulate their activity and cellular uptake, potentially enhancing their therapeutic index.

Metabolic Labeling and In Vivo Imaging

Metabolic labeling is a powerful technique for tracking biomolecules in living cells.[30] By providing cells with fluorinated analogs of natural metabolites, such as fluorinated valine, researchers can monitor their incorporation into newly synthesized proteins. This allows for the study of protein turnover, localization, and other dynamic cellular processes.[30]

Furthermore, the use of the positron-emitting isotope fluorine-18 (¹⁸F) has revolutionized medical imaging with Positron Emission Tomography (PET).[1][2] ¹⁸F-labeled amino acids, including derivatives of alanine (a close structural relative of valine), are used as imaging agents to detect and monitor tumors, which often exhibit altered amino acid metabolism.[31] The development of efficient radiosynthesis methods for ¹⁸F-labeled valine derivatives holds promise for advancing cancer diagnostics.[31]

Experimental Protocols and Methodologies

To facilitate the practical application of the concepts discussed, this section provides detailed, step-by-step methodologies for key experiments involving fluorinated valine derivatives.

Protocol: Cell-Free Protein Synthesis with Fluorinated Valine

This protocol describes the incorporation of fluorinated valine into a target protein using an E. coli-based cell-free expression system. This method is particularly useful for producing proteins for NMR studies, as it allows for high levels of incorporation.[22][23]

Materials:

-

E. coli S30 extract for cell-free protein synthesis

-

Plasmid DNA encoding the protein of interest

-

Amino acid mixture lacking valine

-

Fluorinated valine derivative (e.g., (2S,3S)-4-fluorovaline)

-

Energy source (e.g., ATP, GTP)

-

Buffer solution (e.g., HEPES-KOH)

-

Incubator

Procedure:

-

Prepare the Reaction Mixture: In a microcentrifuge tube, combine the S30 extract, plasmid DNA, amino acid mixture (lacking valine), and the energy source in the appropriate buffer.

-

Add Fluorinated Valine: Add the fluorinated valine derivative to the reaction mixture to the desired final concentration.

-

Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C) for several hours to allow for protein expression.

-

Purification: Purify the expressed protein using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

-

Verification: Confirm the incorporation of the fluorinated valine using mass spectrometry and assess the protein's structure and function using appropriate biophysical techniques (e.g., circular dichroism, NMR).

Protocol: Cytotoxicity Assay (MTT Assay)

This protocol outlines a method for assessing the cytotoxic effects of fluorinated valine derivatives on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Fluorinated valine derivative stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plate

-

Plate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with serial dilutions of the fluorinated valine derivative for a specified period (e.g., 24, 48, 72 hours). Include untreated cells as a negative control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically 570 nm) using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation and Visualization

Table: Physicochemical Properties of Valine and Fluorinated Analogs

| Amino Acid | Molecular Weight ( g/mol ) | Side Chain Hydrophobicity (LogP) | pKa (α-COOH) | pKa (α-NH₃⁺) |

| Valine | 117.15 | 1.22 | ~2.3 | ~9.6 |

| 4-Fluorovaline | 135.14 | Increased | Altered | Altered |

| 4,4'-Difluorovaline | 153.13 | Significantly Increased | Significantly Altered | Significantly Altered |

| Trifluorovaline | 171.12 | Highly Increased | Highly Altered | Highly Altered |

Note: Specific LogP and pKa values for fluorinated derivatives can vary depending on the exact stereochemistry and measurement conditions. The table indicates general trends.

Diagram: Workflow for ¹⁹F NMR-Based Ligand Binding Assay

Caption: Workflow for a ¹⁹F NMR-based ligand binding assay.

Diagram: Mechanism of Serine Protease Inhibition by a Fluorinated Ketone

Caption: Inhibition of a serine protease by a fluorinated ketone.

Conclusion and Future Perspectives

Fluorinated valine derivatives represent a versatile and powerful class of molecules with broad applications in drug discovery, protein engineering, and chemical biology. Their unique physicochemical properties, stemming from the strategic replacement of hydrogen with fluorine, allow for the fine-tuning of biological activity in ways that are often not achievable with natural amino acids. From enhancing protein stability and inhibiting enzymes to serving as sensitive probes for NMR spectroscopy, the utility of these compounds is continually expanding.

Future research will likely focus on the development of more efficient and selective synthetic methods to access an even greater diversity of fluorinated valine analogs. Furthermore, the application of these building blocks in the design of novel therapeutic peptides and proteins, as well as their use in in-cell and in vivo studies, will undoubtedly continue to provide valuable insights into complex biological processes and pave the way for the development of next-generation therapeutics and diagnostics.

References

- Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.

- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.

- Mykhailiuk, P. K. (2020). Applications of fluorine-containing amino acids for drug design. Future Medicinal Chemistry.

- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.

- Richardson, P. (2025). Utilization of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery.

- Maleckis, A. et al. (2022). Synthesis of Fluorinated Leucines, Valines and Alanines for Use in Protein NMR. Organic & Biomolecular Chemistry.

- Maleckis, A. et al. (2022). Synthesis of fluorinated leucines, valines and alanines for use in protein NMR. Organic & Biomolecular Chemistry.

- Bilgiçer, B. et al. (2009). Engineering protein stability and specificity using fluorous amino acids: the importance of packing effects. Journal of the American Chemical Society.

- Otting, G. et al. (2024). γ effects identify preferentially populated rotamers of CH2F groups: side-chain conformations of fluorinated valine analogues in a protein. Magnetic Resonance.

- Buer, B. C., & Koksch, B. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews.

- Buer, B. C. et al. (2010). Fluorine: A new element in protein design. Protein Science.

- Koksch, B. et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein Journal of Organic Chemistry.